

5-Acetyl-2-bromopyridine chemical properties

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Compound of Interest

Compound Name: 5-Acetyl-2-bromopyridine

Cat. No.: B147078

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An In-depth Technical Guide to **5-Acetyl-2-bromopyridine**

Introduction

5-Acetyl-2-bromopyridine, with CAS number 139042-59-4, is a highly versatile heterocyclic compound.[1][2][3] It belongs to the class of halogenated pyridines, which are crucial building blocks in modern organic synthesis.[4] The presence of both a reactive bromine atom at the 2-position and an acetyl group at the 5-position on the pyridine ring makes it a valuable intermediate for a multitude of chemical transformations.[3][4] Its unique electronic and structural features are leveraged in the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[3][5][6] This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **5-Acetyl-2-bromopyridine** for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

5-Acetyl-2-bromopyridine is typically an off-white to light yellow crystalline powder under standard conditions.[3][5][7] Its chemical structure combines an electron-withdrawing acetyl group and a halogen atom on the pyridine ring, influencing its reactivity and physical characteristics.[4] The bromine atom serves as an excellent leaving group in nucleophilic substitution and cross-coupling reactions, while the acetyl group provides a site for various carbonyl-related chemical modifications.[4]

Table 1: Physical and Chemical Properties of 5-Acetyl-2-bromopyridine

Property	Value	Source(s)
CAS Number	139042-59-4	[1][2][3]
Molecular Formula	C ₇ H ₆ BrNO	[1][2][3]
Molecular Weight	200.03 - 200.04 g/mol	[1][2][3]
Appearance	Off-white to light yellow crystalline powder	[1][3][5][7]
Melting Point	58-62 °C or 124-128 °C	[3][5][7]
Boiling Point	304.7 °C at 760 mmHg (Predicted)	[7][8]
Density	1.53 - 1.573 g/cm ³ (Predicted)	[5][7][8]
Solubility	Soluble in Methanol	[8][9]
pKa	-1.01 ± 0.10 (Predicted)	[8][9]
Flash Point	138.1 °C	[7]
InChIKey	MUKKGGHQBUKOMTD-UHFFFAOYSA-N	[2][10]

Note on Melting Point: Different sources report varying melting points, which may be due to differences in purity or crystalline form.

Table 2: Spectroscopic Data Summary

Technique	Description	Source(s)
Mass Spectrometry (MS)	Used to determine molecular weight and fragmentation patterns for structural elucidation. The molecular ion peak [M+1] is observed at m/z 200.1.	[4][11]
¹³ C NMR Spectroscopy	Data is available for carbon skeleton analysis.	[2]
Infrared (IR) Spectroscopy	Attenuated Total Reflectance (ATR-IR) spectrum is available for identifying functional groups.	[10]

Experimental Protocols

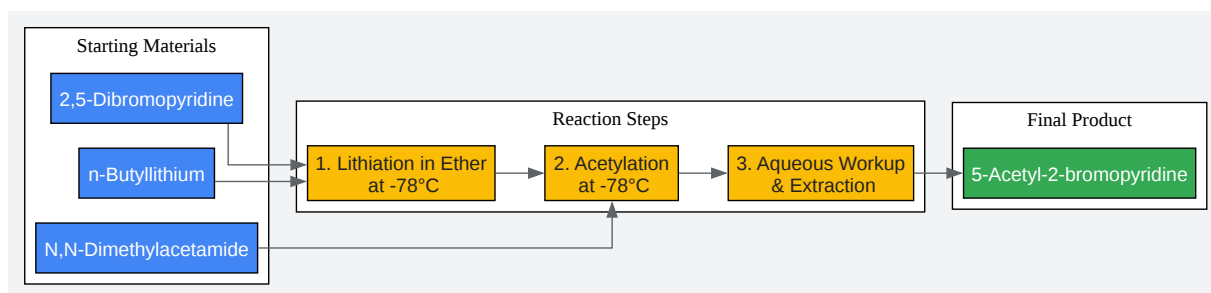
Synthesis of 5-Acetyl-2-bromopyridine

A common and effective method for synthesizing **5-Acetyl-2-bromopyridine** involves the regioselective lithiation of 2,5-dibromopyridine, followed by quenching with an acetylating agent such as N,N-dimethylacetamide.[4][11]

Protocol: Lithiation-Acetylation of 2,5-Dibromopyridine[8][11]

- Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,5-dibromopyridine (1.0 g, 4.219 mmol) in anhydrous diethyl ether (10 mL).
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M solution in hexane, 2.0 mL, 5.0 mmol) dropwise to the stirred solution. Maintain the temperature at -78 °C.
- Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. The progress of the lithiation can be monitored by thin-layer chromatography (TLC).

- Acetylation: Add N,N-dimethylacetamide (0.58 g, 6.3 mmol) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 4 hours.
- Quenching and Workup: Quench the reaction by carefully adding ice water. Allow the mixture to warm to room temperature.
- Extraction: Transfer the mixture to a separatory funnel and partition between a saturated aqueous solution of ammonium chloride (NH₄Cl) and ethyl acetate (EtOAc).
- Purification: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Isolation: The resulting crude product is a yellow solid, which can be further purified by recrystallization or column chromatography to yield 1-(6-bromopyridin-3-yl)ethanone (**5-Acetyl-2-bromopyridine**). The reported yield is approximately 47%.^[11]



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Figure 1: Synthesis workflow for **5-Acetyl-2-bromopyridine**.

Chemical Reactivity and Key Reactions

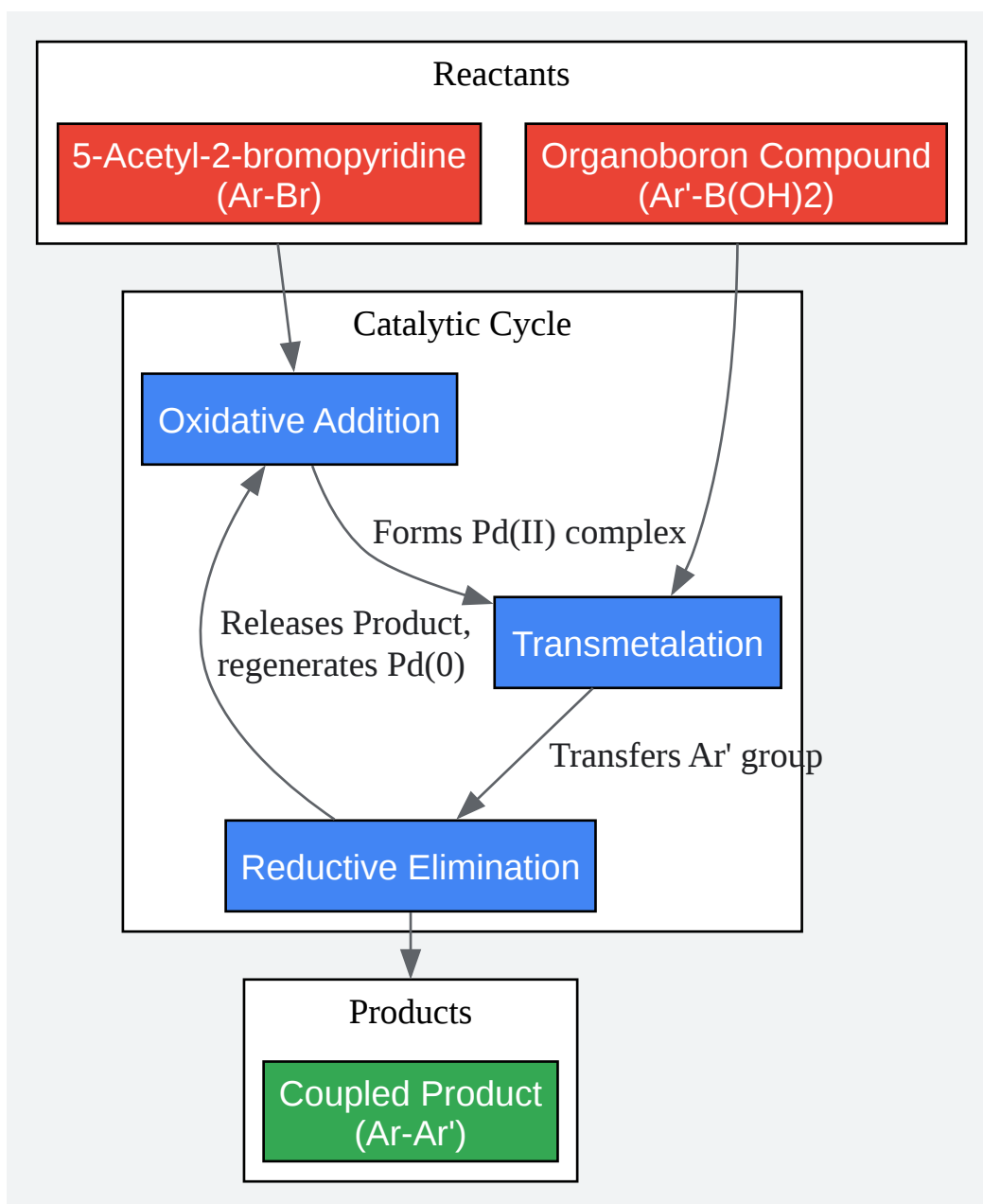
The dual functionality of **5-Acetyl-2-bromopyridine** makes it a versatile substrate for various organic transformations.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the C-2 position is highly susceptible to palladium-catalyzed cross-coupling reactions. **5-Acetyl-2-bromopyridine** serves as an effective electrophilic partner, allowing for the formation of C-C bonds with a wide range of organoboron compounds.[4]

General Protocol:

- To a reaction vessel, add **5-Acetyl-2-bromopyridine**, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
- Add a suitable solvent system, such as a mixture of toluene and water.
- Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or GC-MS).
- After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography.



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Figure 2: General mechanism for Suzuki-Miyaura cross-coupling.

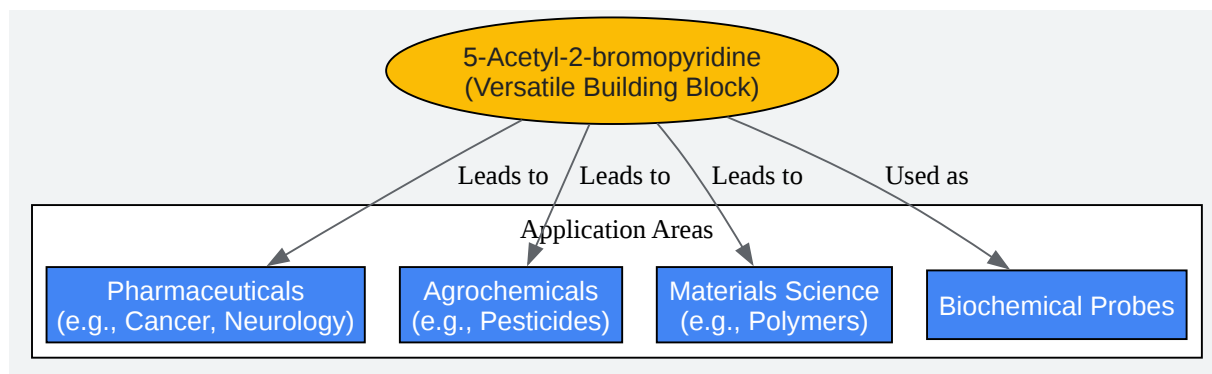
Other Reactions

- Nucleophilic Aromatic Substitution: The C-Br bond can be displaced by various nucleophiles to introduce new functional groups.[3]
- Carbonyl Chemistry: The acetyl group can be reduced to an alcohol, oxidized, or converted into other functionalities, further expanding the synthetic utility of the molecule.[4]

Applications in Research and Development

5-Acetyl-2-bromopyridine is a pivotal intermediate with broad applications.[3]

- **Drug Development:** It is a key building block in medicinal chemistry for creating complex, biologically active molecules. It has been used in the synthesis of compounds targeting neurological disorders and cancer.[3] Its structure is integral to developing small molecule inhibitors for specific disease targets.[5]
- **Agrochemicals:** The compound is utilized in the synthesis of modern pesticides and herbicides, contributing to crop protection and enhanced yields.[3][6]
- **Materials Science:** It serves as a monomer or structural unit in the preparation of functional organic materials, such as polymers and coatings with special photoelectric properties.[3][5]
- **Biochemical Research:** It is employed as a research tool to investigate enzyme interactions and metabolic pathways, aiding in the identification of potential therapeutic targets.[3][12]



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Figure 3: Key application areas of **5-Acetyl-2-bromopyridine**.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **5-Acetyl-2-bromopyridine** is classified as an irritant.[2]

- Hazard Statements:
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]
 - H335: May cause respiratory irritation.[2]
- Precautionary Measures:
 - Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[13][14]
 - Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate lab clothing to prevent skin and eye contact.[14][15]
 - Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere.[8][13]

Conclusion

5-Acetyl-2-bromopyridine is a cornerstone intermediate in organic synthesis, offering a gateway to a diverse range of complex molecules. Its well-defined reactivity, particularly in cross-coupling and substitution reactions, makes it indispensable for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for safely and effectively harnessing its full potential in scientific innovation.

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